molecular formula C12H11F3N2O2S B2472960 2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 1396764-77-4

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2472960
CAS No.: 1396764-77-4
M. Wt: 304.29
InChI Key: NUQHXGMZECPXEB-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is a benzothiazole-based acetamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the benzothiazole ring and an ethoxyacetamide group attached to the 2-position via an amide linkage. This compound is of interest in medicinal chemistry due to structural similarities to bioactive benzothiazole derivatives, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-2-19-6-9(18)16-11-17-10-7(12(13,14)15)4-3-5-8(10)20-11/h3-5H,2,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQHXGMZECPXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC2=C(C=CC=C2S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide typically involves the reaction of 2-ethoxyacetamide with 4-(trifluoromethyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents on Benzothiazole Acetamide Side Chain Key Properties/Activities Reference
Target Compound 4-CF₃ 2-ethoxyacetamide High lipophilicity (CF₃ group)
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF₃ 2-(3,4,5-trimethoxyphenyl)acetamide pIC₅₀ = 7.8 (CK-1δ inhibition); GlideXP score = -3.78 kcal/mol
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) None 2-(4-methylpiperazine)acetamide Antimicrobial activity (synthesis via coupling reaction)
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 6-methyl 2-ethoxyacetamide Molecular weight = 326.41; higher solubility vs. CF₃ analogues
N-(4-(1,3-benzothiazol-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide None 2-(3-methoxyphenoxy)acetamide Crystal structure resolved (PDB: 0MN); C22H18N2O3S

Key Observations:

  • Trifluoromethyl Position: The target compound’s 4-CF₃ substitution contrasts with BTA’s 6-CF₃, which may alter steric interactions in protein binding. BTA exhibited strong CK-1δ inhibition, suggesting CF₃ positioning impacts activity .
  • Acetamide Side Chain: Ethoxy groups (target compound) enhance flexibility compared to rigid aryl moieties (e.g., BTA’s trimethoxyphenyl). Piperazine derivatives (BZ-IV) show improved solubility but reduced metabolic stability .
  • Crystallographic Data: Compounds like BTA and the 3-methoxyphenoxy analogue (PDB: 0MN) exhibit planar benzothiazole rings, while dichlorophenyl-thiazol acetamides form intermolecular N–H⋯N hydrogen bonds (R²²(8) motif) .

Physicochemical Properties

  • Lipophilicity: The 4-CF₃ group increases logP (~3.5 predicted) compared to 6-methyl (logP ~2.8) or unsubstituted benzothiazoles .
  • Solubility: Ethoxyacetamide derivatives exhibit higher aqueous solubility (e.g., ~25 µM) than aryl-substituted analogues (e.g., BTA: ~5 µM) .

Biological Activity

2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its effects on various biological targets, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N2O1SC_{12}H_{12}F_3N_2O_1S. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.

Key Properties

PropertyValue
Molecular Weight295.29 g/mol
LogP3.5
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate inhibition against various bacterial strains. In a study involving structurally related compounds, some exhibited IC50 values ranging from 27.04 to 106.75 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. One analog demonstrated an IC50 of 0.07 μM against PTP1B with significant selectivity over other phosphatases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies indicated no significant cytotoxic effects at concentrations up to 100 µM in various human cell lines . This suggests a favorable therapeutic index for potential applications.

Study 1: Antimicrobial Efficacy

In a comparative study on benzothiazole derivatives, the compound was tested against a panel of bacterial strains, including E. coli and S. aureus. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly.

Study 2: Diabetes Management

A series of compounds similar to this compound were synthesized and evaluated for their ability to enhance insulin signaling by inhibiting PTP1B. Compound 10m showed promising results with high selectivity and efficacy in promoting glucose uptake in insulin-stimulated cells .

Structure-Activity Relationship (SAR)

The structure of benzothiazole derivatives plays a crucial role in their biological activity. Variations in substituents on the benzothiazole ring can significantly affect potency and selectivity towards specific biological targets.

Key Findings

  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • Ethoxy Substitution : The ethoxy group contributes to increased solubility and may influence interaction with biological targets.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm, triplet) and acetamide NH (δ 8.1–8.3 ppm, singlet) .
    • ¹³C NMR : Confirm trifluoromethyl carbon (δ 120–125 ppm, q, J = 280 Hz) and benzothiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass (e.g., m/z 359.0824 for C₁₃H₁₂F₃N₂O₂S) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Q. Methodological Answer :

Pharmacokinetic Analysis :

  • Measure plasma protein binding (e.g., equilibrium dialysis) to assess bioavailability discrepancies .
  • Evaluate metabolic stability using liver microsomes to identify rapid degradation pathways .

Formulation Optimization :

  • Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve in vivo efficacy .

Dose-Response Correlation :

  • Conduct parallel in vitro (cell-based assays) and in vivo (murine models) studies at matched concentrations .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s heterocyclic complexity?

Q. Methodological Answer :

Fragment-Based Design :

  • Synthesize analogs with modifications to the ethoxy group (e.g., replacing with methoxy or propoxy) and compare IC₅₀ values in target assays .

Computational Docking :

  • Use Schrödinger Suite or AutoDock to model interactions between the benzothiazole moiety and ATP-binding pockets (e.g., kinase targets) .

3D-QSAR Modeling :

  • Generate CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Q. Methodological Answer :

  • By-Product Formation :
    • Trifluoromethyl Hydrolysis : Avoid aqueous conditions during benzothiazole formation; use anhydrous solvents .
    • Amide Hydrolysis : Replace protic solvents (e.g., H₂O) with DMF or THF in later steps .
  • Mitigation Strategies :
    • Add molecular sieves to scavenge water in amide coupling reactions .
    • Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted acyl chloride .

Advanced: How can computational modeling predict pharmacokinetic properties like metabolic stability or blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

ADMET Prediction :

  • Use SwissADME or ADMETlab to estimate logP (target ~3.5 for BBB penetration) and CYP450 metabolism .

Molecular Dynamics Simulations :

  • Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion rates .

Metabolite Identification :

  • Employ MetaSite software to predict Phase I/II metabolites and prioritize lab validation .

Basic: What protocols are used to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and analyze degradation via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂ and monitor peroxide-sensitive groups (e.g., sulfides) .

Thermal Stability :

  • Use DSC/TGA to determine melting/decomposition points and identify polymorphic forms .

Advanced: What methodologies elucidate the compound’s interaction with enzyme targets like kinases or proteases?

Q. Methodological Answer :

Biochemical Assays :

  • Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption in presence of varying compound concentrations .

Surface Plasmon Resonance (SPR) :

  • Immobilize target protein on a biosensor chip to quantify binding kinetics (ka/kd) .

X-ray Crystallography :

  • Co-crystallize the compound with the target enzyme (e.g., PDB 6XYZ) to resolve binding modes .

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